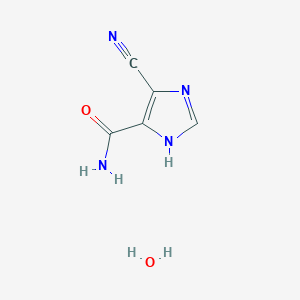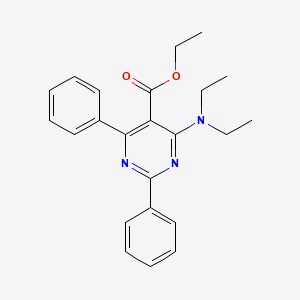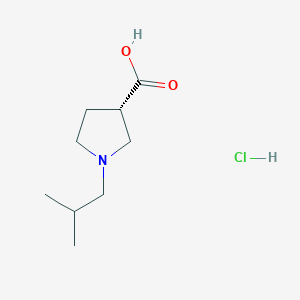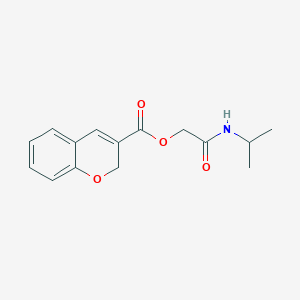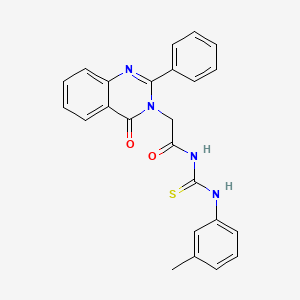
Urea, 1-((4-oxo-2-phenyl-3,4-dihydro-3-quinazolinyl)acetyl)-3-(m-tolyl)-2-thio-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Urea, 1-((4-oxo-2-phenyl-3,4-dihydro-3-quinazolinyl)acetyl)-3-(m-tolyl)-2-thio-” is a complex organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “Urea, 1-((4-oxo-2-phenyl-3,4-dihydro-3-quinazolinyl)acetyl)-3-(m-tolyl)-2-thio-” typically involves multi-step organic reactions. The starting materials often include quinazoline derivatives, phenylacetic acid, and m-tolyl isothiocyanate. The reaction conditions may require specific catalysts, solvents, and temperature control to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and yield. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
“Urea, 1-((4-oxo-2-phenyl-3,4-dihydro-3-quinazolinyl)acetyl)-3-(m-tolyl)-2-thio-” can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, which can change the compound’s properties.
Substitution: This reaction involves the replacement of one functional group with another, which can be used to modify the compound’s activity or solubility.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely, including different solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a quinazoline derivative with additional oxygen-containing functional groups, while reduction could produce a more saturated version of the original compound.
Aplicaciones Científicas De Investigación
Chemistry: As a versatile intermediate in organic synthesis, it can be used to create a variety of other compounds.
Biology: Its biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Due to its potential therapeutic properties, it may be investigated for use in treating diseases such as cancer, infections, and inflammatory conditions.
Industry: It could be used in the development of new materials, agrochemicals, or pharmaceuticals.
Mecanismo De Acción
The mechanism of action of “Urea, 1-((4-oxo-2-phenyl-3,4-dihydro-3-quinazolinyl)acetyl)-3-(m-tolyl)-2-thio-” involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression.
Comparación Con Compuestos Similares
Similar Compounds
Urea derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activity and applications.
Quinazoline derivatives: These compounds have a quinazoline core and are known for their diverse pharmacological properties.
Thio-urea derivatives: These compounds contain a sulfur atom in place of one of the oxygen atoms in urea, which can significantly alter their chemical and biological properties.
Uniqueness
“Urea, 1-((4-oxo-2-phenyl-3,4-dihydro-3-quinazolinyl)acetyl)-3-(m-tolyl)-2-thio-” is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
72045-62-6 |
|---|---|
Fórmula molecular |
C24H20N4O2S |
Peso molecular |
428.5 g/mol |
Nombre IUPAC |
N-[(3-methylphenyl)carbamothioyl]-2-(4-oxo-2-phenylquinazolin-3-yl)acetamide |
InChI |
InChI=1S/C24H20N4O2S/c1-16-8-7-11-18(14-16)25-24(31)27-21(29)15-28-22(17-9-3-2-4-10-17)26-20-13-6-5-12-19(20)23(28)30/h2-14H,15H2,1H3,(H2,25,27,29,31) |
Clave InChI |
GUJSFTAUTHDIMH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)NC(=S)NC(=O)CN2C(=NC3=CC=CC=C3C2=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Benzoyl-N-[2-(1H-indol-2-yl)ethyl]piperidine-4-carboxamide](/img/structure/B15215892.png)

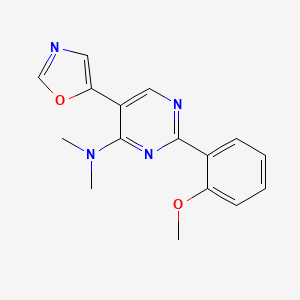
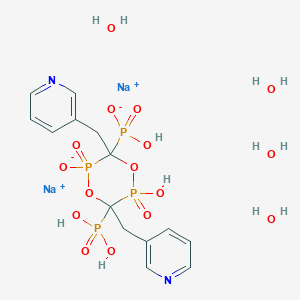

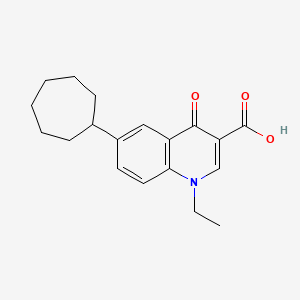
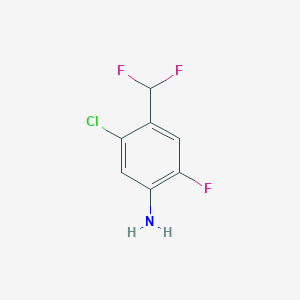
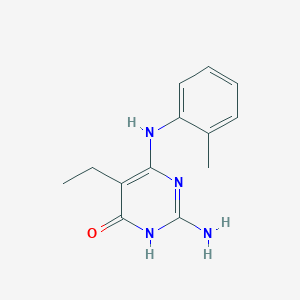
![Acridine, 2,7-dimethoxy-9-[(phenylmethyl)sulfonyl]-](/img/structure/B15215933.png)
